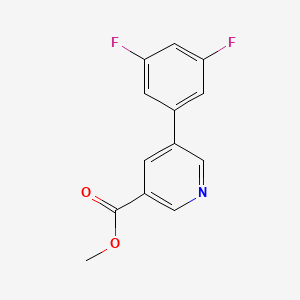

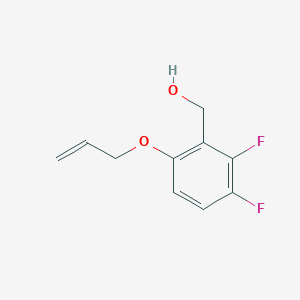

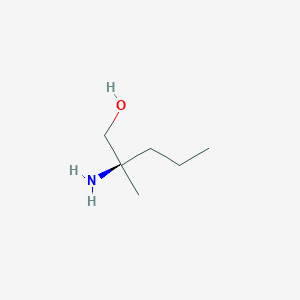

![molecular formula C32H23O2P B11927048 (R)-3-(Diphenylphosphino)-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B11927048.png)

(R)-3-(Diphenylphosphino)-[1,1'-binaphthalene]-2,2'-diol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(R)-3-(Difenilfosfino)-[1,1’-binaphtaleno]-2,2’-diol es un ligando quiral que se utiliza comúnmente en la síntesis asimétrica. Este compuesto es conocido por su capacidad para inducir quiralidad en diversas reacciones químicas, lo que lo convierte en una herramienta valiosa en el campo de la química orgánica. Su estructura única, que presenta un esqueleto de binaphtaleno con grupos funcionales difenilfosfino y diol, le permite interactuar con una amplia gama de sustratos y catalizadores.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de (R)-3-(Difenilfosfino)-[1,1’-binaphtaleno]-2,2’-diol generalmente implica los siguientes pasos:

Materiales de partida: La síntesis comienza con (R)-1,1’-binaphtaleno-2,2’-diol, disponible comercialmente.

Fosfinación: El diol se hace reaccionar con cloruro de difenilfosfina en presencia de una base como la trietilamina. Este paso introduce el grupo difenilfosfino en el esqueleto de binaphtaleno.

Purificación: El producto bruto se purifica mediante cromatografía en columna para obtener el (R)-3-(Difenilfosfino)-[1,1’-binaphtaleno]-2,2’-diol deseado.

Métodos de producción industrial: En un entorno industrial, la síntesis de (R)-3-(Difenilfosfino)-[1,1’-binaphtaleno]-2,2’-diol se puede escalar utilizando reactores de flujo continuo. Esto permite un mejor control de las condiciones de reacción y un mayor rendimiento. El uso de sistemas de purificación automatizados aumenta aún más la eficiencia del proceso de producción.

Análisis De Reacciones Químicas

Tipos de reacciones: (R)-3-(Difenilfosfino)-[1,1’-binaphtaleno]-2,2’-diol sufre varios tipos de reacciones, que incluyen:

Oxidación: El grupo funcional diol se puede oxidar para formar las cetonas o aldehídos correspondientes.

Reducción: El grupo fosfino puede participar en reacciones de reducción, a menudo en presencia de catalizadores de metales de transición.

Sustitución: El compuesto puede sufrir reacciones de sustitución donde el grupo difenilfosfino es reemplazado por otros grupos funcionales.

Reactivos y condiciones comunes:

Oxidación: Se utilizan comúnmente reactivos como el clorocromato de piridinio o el permanganato de potasio.

Reducción: Se emplean catalizadores de metales de transición como el paladio o el rodio.

Sustitución: Se utilizan reactivos como los haluros de alquilo o los cloruros de acilo en condiciones básicas.

Productos principales:

Oxidación: Formación de cetonas o aldehídos.

Reducción: Formación de derivados de fosfina reducidos.

Sustitución: Formación de derivados de binaphtaleno sustituidos.

Aplicaciones Científicas De Investigación

(R)-3-(Difenilfosfino)-[1,1’-binaphtaleno]-2,2’-diol se utiliza ampliamente en la investigación científica debido a sus propiedades quirales. Algunas de sus aplicaciones incluyen:

Catálisis asimétrica: Se utiliza como ligando quiral en diversas reacciones catalíticas, incluyendo reacciones de hidrogenación, hidroformilación y acoplamiento cruzado.

Química medicinal: El compuesto se emplea en la síntesis de fármacos y productos farmacéuticos quirales.

Ciencia de los materiales: Se utiliza en la preparación de materiales y polímeros quirales.

Estudios biológicos: El compuesto se utiliza para estudiar interacciones quirales en sistemas biológicos.

Mecanismo De Acción

El mecanismo por el cual (R)-3-(Difenilfosfino)-[1,1’-binaphtaleno]-2,2’-diol ejerce sus efectos implica su capacidad para coordinarse con catalizadores metálicos. El entorno quiral creado por el esqueleto de binaphtaleno induce quiralidad en el centro catalítico, lo que lleva a reacciones enantioselectivas. El grupo difenilfosfino mejora la estabilidad y la reactividad del complejo metal-ligando, facilitando diversas transformaciones químicas.

Compuestos similares:

(S)-3-(Difenilfosfino)-[1,1’-binaphtaleno]-2,2’-diol: El enantiómero del compuesto, que se utiliza en aplicaciones similares pero con quiralidad opuesta.

2,2’-Bis(difenilfosfino)-1,1’-binaphtaleno: Otro ligando quiral con dos grupos difenilfosfino, que se utiliza en catálisis asimétrica.

1,1’-Binaphtaleno-2,2’-diol: El compuesto parental sin el grupo difenilfosfino, que se utiliza como auxiliar quiral.

Unicidad: (R)-3-(Difenilfosfino)-[1,1’-binaphtaleno]-2,2’-diol es único debido a su combinación de un esqueleto de binaphtaleno quiral y un grupo difenilfosfino. Esta doble funcionalidad le permite participar en una amplia gama de reacciones y aplicaciones, lo que lo convierte en un compuesto versátil y valioso en el campo de la química.

Comparación Con Compuestos Similares

(S)-3-(Diphenylphosphino)-[1,1’-binaphthalene]-2,2’-diol: The enantiomer of the compound, used in similar applications but with opposite chirality.

2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene: Another chiral ligand with two diphenylphosphino groups, used in asymmetric catalysis.

1,1’-Binaphthalene-2,2’-diol: The parent compound without the diphenylphosphino group, used as a chiral auxiliary.

Uniqueness: ®-3-(Diphenylphosphino)-[1,1’-binaphthalene]-2,2’-diol is unique due to its combination of a chiral binaphthalene backbone and a diphenylphosphino group. This dual functionality allows it to participate in a wide range of reactions and applications, making it a versatile and valuable compound in the field of chemistry.

Propiedades

Fórmula molecular |

C32H23O2P |

|---|---|

Peso molecular |

470.5 g/mol |

Nombre IUPAC |

3-diphenylphosphanyl-1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol |

InChI |

InChI=1S/C32H23O2P/c33-28-20-19-22-11-7-9-17-26(22)30(28)31-27-18-10-8-12-23(27)21-29(32(31)34)35(24-13-3-1-4-14-24)25-15-5-2-6-16-25/h1-21,33-34H |

Clave InChI |

ACADDTNUMXUNHG-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC4=CC=CC=C4C(=C3O)C5=C(C=CC6=CC=CC=C65)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

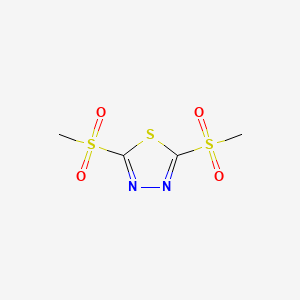

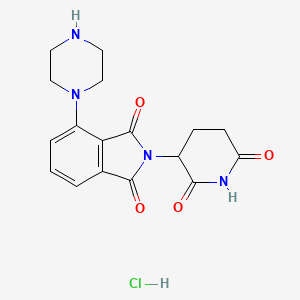

![3,6-Di-1-azetidinyl-9-[[4-[(1,2,4,5-tetrazin-3-yl)benzyl]carbamoyl]-2-carboxyphenyl]xanthylium, inner salt](/img/structure/B11927020.png)

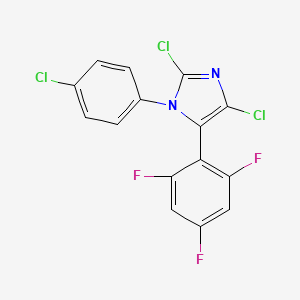

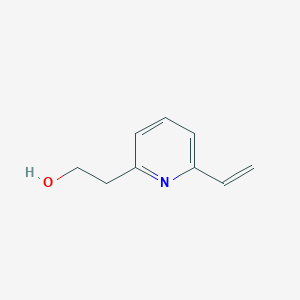

![(1S)-1-[(1R,3R,4R,5R)-4-(benzoyloxy)-5-methyl-2,6-dioxabicyclo[3.1.0]hexan-3-yl]ethyl benzoate](/img/structure/B11927025.png)

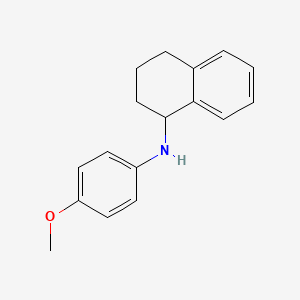

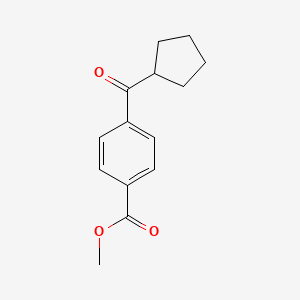

![(3-amino-1-azabicyclo[2.2.2]octan-3-yl) 2,2-diphenylacetate;hydrochloride](/img/structure/B11927036.png)

![N-{3-[(2S,5R)-6-amino-5-(ethanesulfonyl)-2-(fluoromethyl)-5-methyl-2,3,4,5-tetrahydropyridin-2-yl]-4-fluorophenyl}-2,2-difluoro-2H-[1,3]dioxolo[4,5-c]pyridine-6-carboxamide](/img/structure/B11927055.png)